molecular formula C14H13N3O B4919232 3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile

3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile

Cat. No.: B4919232
M. Wt: 239.27 g/mol
InChI Key: DBJOWPZREPGLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a pyrazole derivative with a nitrile group, and its chemical formula is C16H14N4O.

Mechanism of Action

The mechanism of action of 3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile is not well understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase-B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters in the brain. This inhibition may lead to an increase in the levels of these neurotransmitters, which could have therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects in the body. For example, this compound has been shown to have antioxidant properties, which could help to protect cells from damage caused by free radicals. Additionally, this compound has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of conditions such as arthritis and other inflammatory disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have a range of potential applications in various scientific fields, which makes it a versatile compound to work with. However, one limitation of using this compound is that its mechanism of action is not well understood, which could make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile. One area of interest is the development of new synthetic methods for the preparation of this compound and related pyrazole derivatives. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and other conditions. Finally, research is needed to investigate the safety and toxicity of this compound, particularly in the context of its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile involves the reaction of 4-methylacetophenone with hydrazine hydrate to produce 4-methyl-3-phenyl-1H-pyrazole. This intermediate compound is then reacted with ethyl cyanoacetate and paraformaldehyde to yield this compound.

Scientific Research Applications

3-[4-formyl-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanenitrile has been studied for its potential use in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its ability to inhibit the growth of cancer cells and as a potential treatment for neurological disorders. In material science, this compound has been used as a building block for the synthesis of new organic materials. In organic synthesis, this compound has been used as a key intermediate for the preparation of other pyrazole derivatives.

Properties

IUPAC Name

3-[4-formyl-3-(4-methylphenyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-11-3-5-12(6-4-11)14-13(10-18)9-17(16-14)8-2-7-15/h3-6,9-10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJOWPZREPGLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=O)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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